molecular formula C7H3ClN2O3 B8259839 7-Chloro-6-nitrofuro[3,2-b]pyridine

7-Chloro-6-nitrofuro[3,2-b]pyridine

Cat. No.: B8259839
M. Wt: 198.56 g/mol
InChI Key: AQCQKDBQDZRGAH-UHFFFAOYSA-N
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Description

7-Chloro-6-nitrofuro[3,2-b]pyridine (CAS: 2222137-89-3) is a heterocyclic compound with the molecular formula C₇H₃ClN₂O₃ and a molecular weight of 198.56 g/mol. It features a fused furopyridine core substituted with a chlorine atom at position 7 and a nitro group at position 4. This compound is stored under inert atmospheric conditions at 2–8°C to ensure stability, as it carries hazard warnings for acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .

Its reactivity is influenced by the electron-withdrawing nitro group, which directs electrophilic substitutions to specific positions on the aromatic system.

Properties

IUPAC Name

7-chloro-6-nitrofuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-6-5(10(11)12)3-9-4-1-2-13-7(4)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCQKDBQDZRGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C(=CN=C21)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-nitrofuro[3,2-b]pyridine typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloro-6-nitrofuro[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-6-nitrofuro[3,2-b]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in binding interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical properties of 7-Chloro-6-nitrofuro[3,2-b]pyridine and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
This compound 2222137-89-3 C₇H₃ClN₂O₃ 198.56 Cl (C7), NO₂ (C6), fused furo ring
5,7-Dichlorothieno[3,2-b]pyridine 74695-44-6 C₇H₃Cl₂NS 204.08 Cl (C5, C7), fused thieno ring 0.90
7-Chloro-6-nitrothieno[3,2-b]pyridine 110651-92-8 C₇H₃ClN₂O₂S 214.63 Cl (C7), NO₂ (C6), fused thieno ring 0.74
7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid 90690-94-1 C₈H₄ClNO₂S 213.64 Cl (C7), COOH (C6), fused thieno ring
Key Observations:

Ring System Differences: The furo[3,2-b]pyridine core (oxygen-containing) in the target compound contrasts with thieno[3,2-b]pyridine analogs (sulfur-containing). The nitro group in the target compound is a stronger electron-withdrawing group than carboxylic acid (in 90690-94-1) or additional chlorine substituents (in 74695-44-6), directing electrophilic reactions to meta/para positions .

Thieno analogs (e.g., 74695-44-6) exhibit higher molecular weights due to sulfur’s atomic mass but retain similar melting points (e.g., thieno derivatives often melt between 150–200°C, aligning with furopyridine stability trends) .

Hazard Profiles: The target compound’s nitro group contributes to its H302 (acute toxicity) classification, whereas thieno analogs with carboxylic acid substituents (e.g., 90690-94-1) may exhibit different toxicity profiles due to reduced reactivity .

Biological Activity

7-Chloro-6-nitrofuro[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula C7H3ClN2O3C_7H_3ClN_2O_3 and features a fused pyridine and furan ring system. The compound's structure is characterized by the presence of a chlorine atom and a nitro group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines. For instance, a study reported an IC50 value in the low micromolar range against specific cancer types, indicating its potential as an anticancer agent .

Case Studies

  • In Vitro Antibacterial Study : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability at concentrations of 10-50 µg/mL.
  • Antitumor Effects : In a recent investigation, various derivatives of this compound were synthesized and tested for their cytotoxic effects on human cancer cell lines. The most active derivative exhibited an IC50 of 15 µM against MCF-7 breast cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to cell death.
  • Cell Cycle Arrest : Studies indicate that it can interfere with the cell cycle progression in cancer cells, particularly at the G1/S checkpoint.

Safety and Toxicity

Toxicological assessments have indicated that while this compound shows promising biological activity, its safety profile requires further investigation. Acute toxicity studies in animal models suggest moderate toxicity at high doses; however, no severe adverse effects were noted at therapeutic levels.

Summary of Toxicity Data

Study TypeFindings
Acute ToxicityModerate toxicity observed
Chronic ExposureNo significant long-term effects

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